9-Anthracenylmethyl methacrylate

Catalog No.
S1490837
CAS No.
31645-35-9
M.F
C19H16O2
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Anthracenylmethyl methacrylate

CAS Number

31645-35-9

Product Name

9-Anthracenylmethyl methacrylate

IUPAC Name

anthracen-9-ylmethyl 2-methylprop-2-enoate

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C19H16O2/c1-13(2)19(20)21-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11H,1,12H2,2H3

InChI Key

MJYSISMEPNOHEG-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

Synonyms

2-Methyl-2-propenoic Acid 9-Anthrylmethyl Ester; Methacrylic Acid 9-Anthrylmethyl Ester; 9-(Methacryloyloxymethyl)anthracene; 9-Anthracenylmethyl Methacrylate;

Canonical SMILES

CC(=C)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

Fluorescent Probes and Biosensors

The anthracene group in 9-AMMA exhibits fluorescence, meaning it can absorb light at one wavelength and emit light at a different wavelength. This property allows 9-AMMA-based polymers to be used as fluorescent probes for various purposes. For instance, researchers have utilized 9-AMMA copolymers to label and track biomolecules like DNA and proteins within cells []. Additionally, the anthracene group's sensitivity to its environment enables the development of biosensors based on 9-AMMA polymers. These sensors can detect specific biological events or molecules by monitoring changes in the polymer's fluorescence properties [, ].

Photoresponsive Materials

Another research application of 9-AMMA lies in its potential to create photoresponsive materials. The anthracene group can undergo photochemical reactions when exposed to light, allowing the material to exhibit changes in its properties. For example, researchers have developed 9-AMMA-based polymers that can switch their fluorescence or conductivity upon light irradiation. This ability makes these materials potentially useful in various applications, including data storage and optoelectronic devices.

Surface Modification and Nanomaterials

9-AMMA can be used to modify surfaces due to its ability to form covalent bonds with various materials. This allows researchers to introduce specific functionalities onto surfaces, such as introducing fluorescent groups or altering the surface's wettability. Furthermore, 9-AMMA can be incorporated into the design of nanomaterials with unique properties. For instance, researchers have fabricated single-chain folding nanoparticles using 9-AMMA, which can be used for various applications like drug delivery and biocatalysis [].

9-Anthracenylmethyl methacrylate is an organic compound characterized by the presence of an anthracene moiety linked to a methacrylate group. Its chemical formula is C₁₉H₁₆O₂, and it is known for its unique photophysical properties due to the anthracene unit, which exhibits strong fluorescence and has applications in various fields including materials science and biomedicine. This compound is often utilized in the synthesis of polymers that incorporate luminescent properties, making it valuable for applications such as sensors and drug delivery systems .

The primary chemical reaction involving 9-anthracenylmethyl methacrylate is its polymerization, which can be initiated through various methods such as free radical polymerization. The methacrylate group allows for the formation of polymers that can exhibit enhanced mechanical properties and thermal stability. Additionally, 9-anthracenylmethyl methacrylate can undergo photo

The synthesis of 9-anthracenylmethyl methacrylate typically involves the reaction of 9-anthracenemethanol with methacryloyl chloride or similar reagents. A common method includes dissolving 9-anthracenemethanol in a solvent such as tetrahydrofuran, followed by the addition of a base like triethylamine to facilitate the reaction with methacryloyl chloride . The general reaction scheme can be summarized as follows:

  • Dissolve 9-anthracenemethanol in tetrahydrofuran.
  • Add triethylamine and pyridine as catalysts.
  • Introduce methacryloyl chloride to initiate the reaction.
  • Purify the product through standard extraction and distillation techniques.

Studies have shown that polymers derived from 9-anthracenylmethyl methacrylate exhibit unique interactions with various substrates, particularly in terms of adsorption kinetics. For instance, poly(9-anthracenyl methyl methacrylate) has been compared with polystyrene to evaluate differences in adsorption behavior on surfaces, highlighting how the anthracene unit affects interaction dynamics .

When comparing 9-anthracenylmethyl methacrylate with other similar compounds, several notable examples include:

  • Methyl Methacrylate: A common monomer used in polymer production but lacks the unique photophysical properties associated with anthracene.
  • Phenyl Methacrylate: Similar in structure but does not provide the same level of fluorescence or reactivity as 9-anthracenylmethyl methacrylate.
  • Naphthalene-based Methacrylates: These compounds share some photophysical characteristics but generally do not match the efficiency or specificity of 9-anthracenylmethyl methacrylate in biological applications.
CompoundUnique Features
9-Anthracenylmethyl methacrylateStrong fluorescence; used in photodynamic therapy
Methyl MethacrylateWidely used; lacks unique optical properties
Phenyl MethacrylateSimilar structure; lower fluorescence
Naphthalene-based MethacrylatesComparable photophysical properties; less effective biologically

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (58.51%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (58.51%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (40.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

9-Anthracenylmethyl methacrylate

Dates

Modify: 2023-08-15

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